1-[Difluoro(trifluoromethoxy)methoxy]-1,2,2-trifluoroethene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[Difluoro(trifluoromethoxy)methoxy]-1,2,2-trifluoroethene is a fluorinated organic compound with the molecular formula C4F8O2 It is characterized by the presence of multiple fluorine atoms and ether linkages, which contribute to its unique chemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[Difluoro(trifluoromethoxy)methoxy]-1,2,2-trifluoroethene typically involves the reaction of 1,2-dichloro-1,2,2-trifluoroethene with difluoromethoxy(trifluoromethoxy)methane under specific conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like acetonitrile. The reaction mixture is heated to a temperature of around 80°C for several hours to ensure complete conversion .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
1-[Difluoro(trifluoromethoxy)methoxy]-1,2,2-trifluoroethene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Addition Reactions: The double bond in the ethene moiety allows for addition reactions with electrophiles, such as halogens and hydrogen halides.
Oxidation and Reduction Reactions: The compound can be oxidized to form corresponding oxides or reduced to form simpler fluorinated compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Addition Reactions: Halogens (e.g., chlorine, bromine) or hydrogen halides (e.g., hydrogen chloride) in inert solvents (e.g., carbon tetrachloride) are typical reagents.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Substitution: Formation of fluorinated ethers or alcohols.
Addition: Formation of dihalogenated or halohydrin derivatives.
Oxidation: Formation of fluorinated carboxylic acids or ketones.
Reduction: Formation of partially or fully hydrogenated fluorinated compounds.
Wissenschaftliche Forschungsanwendungen
1-[Difluoro(trifluoromethoxy)methoxy]-1,2,2-trifluoroethene has several applications in scientific research:
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its use in the synthesis of fluorinated pharmaceuticals with enhanced metabolic stability and bioavailability.
Industry: Utilized in the production of specialty chemicals, including agrochemicals and materials with unique properties
Wirkmechanismus
The mechanism of action of 1-[Difluoro(trifluoromethoxy)methoxy]-1,2,2-trifluoroethene involves its interaction with molecular targets through its highly electronegative fluorine atoms. These interactions can lead to the modulation of enzyme activity, alteration of membrane properties, and inhibition of specific biochemical pathways. The compound’s unique structure allows it to engage in hydrogen bonding and van der Waals interactions, contributing to its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1,2,2-Tetrafluoroethene: A simpler fluorinated ethene with fewer fluorine atoms and no ether linkages.
1,2-Difluoroethene: Contains only two fluorine atoms and lacks the trifluoromethoxy group.
Trifluoromethoxybenzene: Contains a trifluoromethoxy group but is an aromatic compound rather than an ethene derivative.
Uniqueness
1-[Difluoro(trifluoromethoxy)methoxy]-1,2,2-trifluoroethene is unique due to its combination of multiple fluorine atoms and ether linkages, which confer high stability, reactivity, and potential for diverse applications. Its structure allows for specific interactions with biological targets, making it valuable in medicinal chemistry and other fields .
Eigenschaften
CAS-Nummer |
700874-87-9 |
---|---|
Molekularformel |
C4F8O2 |
Molekulargewicht |
232.03 g/mol |
IUPAC-Name |
1-[difluoro(trifluoromethoxy)methoxy]-1,2,2-trifluoroethene |
InChI |
InChI=1S/C4F8O2/c5-1(6)2(7)13-4(11,12)14-3(8,9)10 |
InChI-Schlüssel |
PODVJTKDNVRRMS-UHFFFAOYSA-N |
Kanonische SMILES |
C(=C(F)F)(OC(OC(F)(F)F)(F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.